molecular formula C16H16N2O5S B6521943 2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951540-35-5

2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No. B6521943
CAS RN: 951540-35-5
M. Wt: 348.4 g/mol
InChI Key: PZTBCEKRTZSGOW-UHFFFAOYSA-N
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Description

The compound “2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione” is a complex organic molecule. It contains a phenyl ring substituted with two methoxy groups at the 3 and 5 positions. The phenyl ring is attached to a benzothiadiazine ring system, which is a bicyclic structure containing a benzene ring fused to a thiadiazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzothiadiazine ring system and the substituted phenyl ring would likely have significant effects on the compound’s shape and reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its exact structure and the conditions under which it is stored or used. The methoxy groups on the phenyl ring could potentially be involved in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its size, shape, functional groups, and charge distribution would affect properties like its solubility, melting point, boiling point, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it is handled and used. Proper safety precautions should always be taken when working with chemicals, including the use of appropriate personal protective equipment and adherence to safe handling procedures .

properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-17-14-6-4-5-7-15(14)24(20,21)18(16(17)19)11-8-12(22-2)10-13(9-11)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTBCEKRTZSGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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